

1-Azakenpaullone efficient synthesis protocol

two-step cyclization

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Compound Focus: 1-Azakenpaullone

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1-Azakenpaullone Overview Table

Attribute	Description
Chemical Name	1-Azakenpaullone [1] [2]
CAS Number	676596-65-9 [3] [2]
Molecular Formula	C ₁₅ H ₁₀ BrN ₃ O [3]
Molecular Weight	328.16 g/mol [3]
Primary Target	Glycogen Synthase Kinase-3 β (GSK-3 β) [1] [3] [2]
IC ₅₀ for GSK-3 β	18 nM [3] [4]
Key Biological Application	Promotes pancreatic beta-cell replication; supports stem cell maintenance [3] [4]

Efficient Two-Step Synthesis Protocol

A 2024 study reported a highly efficient two-step synthesis of **1-azakenpaullone**, emphasizing improved atom economy and reduced waste production compared to previous methods [1].

- **Step 1 - Indium Trichloride-Mediated Cyclization:** The key step involves an **indium(III) chloride-catalyzed intramolecular cyclization** to form the core azepine-fused heterocyclic structure under mild reaction conditions [1].
- **Step 2 - Final Heterocycle Formation:** The protocol completes the synthesis in a second step, though specific details were not provided in the available abstract. The overall process is noted for its **concise nature and significantly improved synthetic efficiency** [1].

This modern synthesis overcomes limitations of earlier multi-step routes that often suffered from lower yields and complex purification. The two-step approach is advantageous for scaling up production to support cellular regeneration and drug discovery research [1].

Biological Applications & Mechanisms

Pancreatic Beta-Cell Replication

1-Azakenpaullone protects rat insulinoma (INS-1E) cells from glucolipototoxicity and stimulates proliferation at 1 μM concentration. It promotes replication of beta cells in isolated rat islets, indicating potential as an **antidiabetic agent** by enhancing functional beta-cell mass [3].

Stem Cell Maintenance

In stem cell research, **1-azakenpaullone** is used with ID-8 and FK506 to support long-term propagation of human pluripotent stem cells. This combination helps maintain **pluripotency and differentiation capacity**, crucial for regenerative medicine applications [4].

Cardiac Myocyte Morphology

1-Azakenpaullone treatment alters cardiac myocyte morphology primarily through cell elongation, revealing a role for GSK-3 β signaling in regulating cardiac cell shape and structure [3].

Experimental Protocol: GSK-3 β Inhibition Assay

Objective: Evaluate **1-azakenpauillone** potency against GSK-3 β [3] [4].

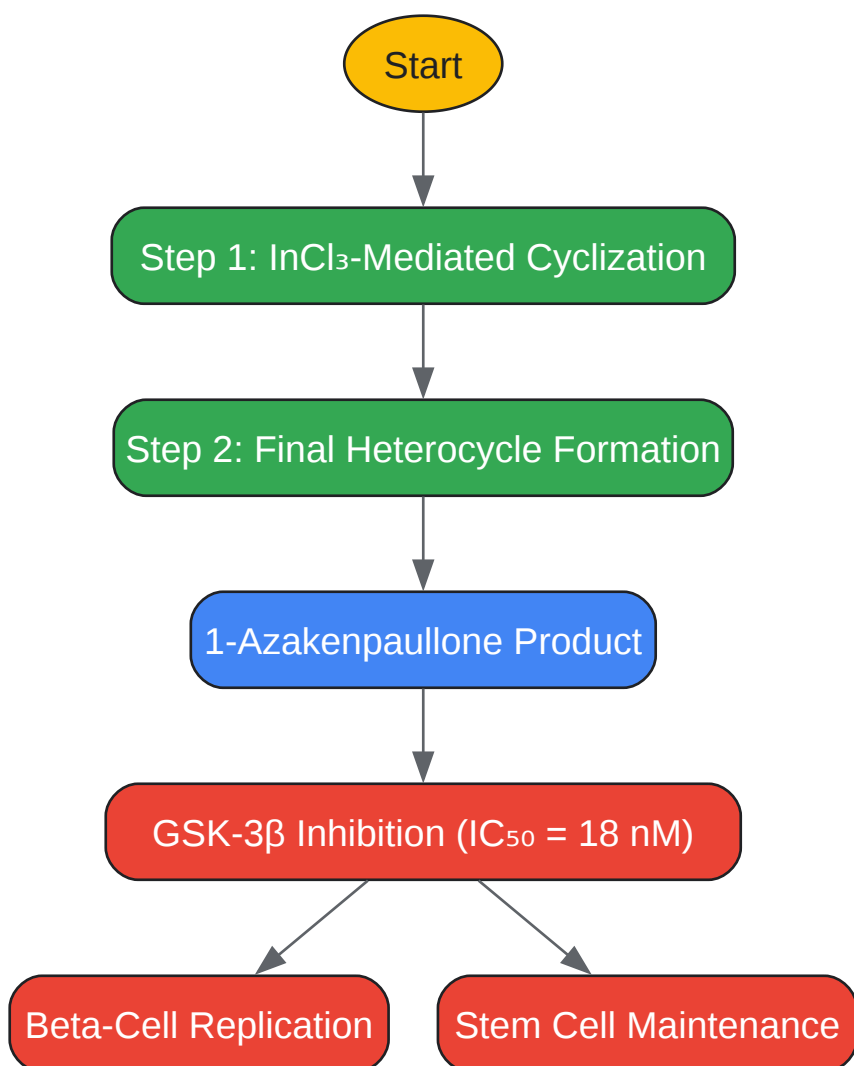
Procedure:

- **Preparation:** Dissolve **1-azakenpauillone** in DMSO to 35.71 mg/mL stock solution [3].
- **Dilution:** Create serial dilutions in appropriate assay buffer.
- **Incubation:** Mix inhibitor dilutions with GSK-3 β enzyme and substrate.
- **Measurement:** Quantify enzyme activity using method suitable for kinase detection.
- **Analysis:** Calculate IC₅₀ value from dose-response curve. Expected IC₅₀ is approximately **18 nM** [3] [4].

Selectivity Assessment: Test against CDK1/cyclin B (IC₅₀ \approx 2 μ M) and CDK5/p25 (IC₅₀ \approx 4.2 μ M) to confirm GSK-3 β selectivity over other kinases [3].

Experimental Workflow Diagram

The diagram below outlines the efficient two-step synthesis and key cellular applications of **1-azakenpauillone**.



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Application Notes for Researchers

- **Solubility & Storage:** For biochemical assays, prepare fresh stock solutions in DMSO. Store dry powder at **-20°C** in a desiccated environment to maintain stability [3].
- **Cellular Regeneration Studies:** Utilize **1-azakenpaullone** at **1 μM concentration** for investigating beta-cell regeneration or stem cell maintenance [3] [4].
- **Selectivity Advantage:** This inhibitor shows **>100-fold selectivity** for GSK-3β over CDK1 and CDK5, reducing off-target effects in cellular models [3] [2].
- **Synthetic Chemistry:** The two-step synthesis provides a **more sustainable approach** with reduced waste generation, beneficial for producing analogs for structure-activity relationship studies [1].

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